Cinacalcet vs Etelcalcetide: Comparative PTH Reduction Efficacy in Hemodialysis Patients
In a randomized, double-blind, double-dummy phase 3 clinical trial (N=683 hemodialysis patients with PTH >500 pg/mL), etelcalcetide demonstrated superior PTH reduction compared to cinacalcet. The proportion of patients achieving >50% reduction in PTH from baseline over 26 weeks was 40.2% (138/343) for cinacalcet versus 52.4% (178/340) for etelcalcetide [1].
| Evidence Dimension | Proportion of patients achieving >50% reduction in PTH from baseline |
|---|---|
| Target Compound Data | 40.2% (138/343 patients) |
| Comparator Or Baseline | Etelcalcetide: 52.4% (178/340 patients) |
| Quantified Difference | Difference in proportions: 12.2% (95% CI, 4.7% to 19.5%), P=0.001 |
| Conditions | 26-week randomized, double-blind, double-dummy trial; hemodialysis patients with baseline PTH >500 pg/mL; cinacalcet administered orally daily vs etelcalcetide IV 3x weekly with hemodialysis |
Why This Matters
Procurement decisions for calcimimetics require balancing efficacy against tolerability and route of administration; cinacalcet offers oral convenience and a lower hypocalcemia risk despite inferior PTH reduction.
- [1] Block GA, Bushinsky DA, Cheng S, et al. Effect of etelcalcetide vs cinacalcet on serum parathyroid hormone in patients receiving hemodialysis with secondary hyperparathyroidism: a randomized clinical trial. JAMA. 2017;317(2):156-164. View Source
